tert-Butyl 4-(((4-(trifluoromethyl)phenyl)sulfonyl)methyl)piperidine-1-carboxylate

Vue d'ensemble

Description

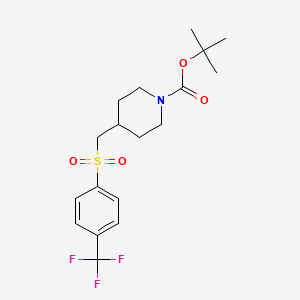

tert-Butyl 4-(((4-(trifluoromethyl)phenyl)sulfonyl)methyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C18H24F3NO4S and a molecular weight of 407.45 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperidine ring via a sulfonylmethyl linkage. The tert-butyl group is attached to the piperidine nitrogen, providing steric hindrance and stability to the molecule .

Méthodes De Préparation

The synthesis of tert-Butyl 4-(((4-(trifluoromethyl)phenyl)sulfonyl)methyl)piperidine-1-carboxylate involves several steps. One common synthetic route includes the reaction of 4-(trifluoromethyl)benzenesulfonyl chloride with piperidine-1-carboxylate under basic conditions to form the sulfonylmethyl intermediate. This intermediate is then reacted with tert-butyl chloroformate to yield the final product . The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide .

Analyse Des Réactions Chimiques

tert-Butyl 4-(((4-(trifluoromethyl)phenyl)sulfonyl)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Applications De Recherche Scientifique

Recent studies have highlighted the significant biological activities of this compound:

- Antiproliferative Activity : In vitro studies have demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines, including L1210 (murine leukemia), CEM (human T-lymphocyte), and HeLa (human cervix carcinoma) cells. The observed IC50 values indicate promising potential for this compound as an anticancer agent .

- Enzyme Inhibition : The sulfonamide moiety within the compound may inhibit specific enzymes involved in metabolic pathways associated with cardiovascular diseases. This inhibition could lead to therapeutic applications in managing such conditions .

Applications in Medicinal Chemistry

The unique structural features of tert-butyl 4-(((4-(trifluoromethyl)phenyl)sulfonyl)methyl)piperidine-1-carboxylate make it a candidate for further pharmacological exploration:

- Cardiovascular Therapeutics : Due to its enzyme inhibition properties, this compound is being studied for its potential use in treating cardiovascular diseases .

- Cancer Treatment : The antiproliferative activity suggests that it could be developed into a therapeutic agent for various cancers, warranting further investigation into its mechanisms of action and efficacy .

Material Science Applications

Beyond medicinal chemistry, this compound's unique properties may also find applications in material science:

- Polymer Chemistry : The sulfonamide group can be utilized in synthesizing novel polymers with tailored properties, enhancing material performance in various applications .

- Functional Materials : The trifluoromethyl group enhances lipophilicity, which can be beneficial in developing functional materials for electronics or coatings .

Case Studies and Research Findings

Several case studies have documented the applications of this compound:

- Anticancer Activity Study : A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell growth, suggesting its potential as an anticancer drug .

- Cardiovascular Enzyme Inhibition Research : Research has shown that this compound effectively inhibits enzymes related to lipid metabolism, indicating its potential role in cardiovascular disease management .

- Polymer Development : Investigations into the polymerization of this compound have revealed its ability to form stable polymers with enhanced mechanical properties, paving the way for new material innovations .

Mécanisme D'action

The mechanism of action of tert-Butyl 4-(((4-(trifluoromethyl)phenyl)sulfonyl)methyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . The sulfonylmethyl group can form strong interactions with target proteins, leading to inhibition or modulation of their activity .

Comparaison Avec Des Composés Similaires

Similar compounds to tert-Butyl 4-(((4-(trifluoromethyl)phenyl)sulfonyl)methyl)piperidine-1-carboxylate include:

tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound is used as a semi-flexible linker in PROTAC development for targeted protein degradation.

tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate: Another 4-aryl piperidine used in PROTAC development.

The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Activité Biologique

tert-Butyl 4-(((4-(trifluoromethyl)phenyl)sulfonyl)methyl)piperidine-1-carboxylate (CAS Number: 1970975-88-2) is a complex organic compound with a molecular formula of C₁₈H₂₄F₃NO₄S and a molecular weight of approximately 407.45 g/mol. This compound is notable for its unique structural features, including a piperidine ring and a trifluoromethylphenyl moiety, which contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound's lipophilicity, facilitating better penetration through biological membranes.

Research indicates that the sulfonamide moiety within the compound may inhibit certain enzymes involved in disease pathways, particularly those relevant to cardiovascular diseases. This inhibition can lead to various therapeutic effects, making it a candidate for further pharmacological exploration.

Biological Activity

Recent studies have highlighted the significant biological activities of this compound:

- Antiproliferative Activity : In vitro studies have demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines, including L1210 (murine leukemia), CEM (human T-lymphocyte), and HeLa (human cervix carcinoma) cells. The IC50 values observed indicate a promising potential for this compound as an anticancer agent .

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that play critical roles in metabolic pathways associated with cardiovascular diseases. This inhibition could lead to therapeutic applications in managing such conditions .

Case Studies

Several case studies illustrate the biological activity of this compound:

- Cancer Cell Line Studies : In one study, various derivatives of piperidine compounds were tested for their antiproliferative effects against multiple cancer cell lines. The results indicated that modifications to the piperidine structure significantly affected biological activity, with some derivatives showing enhanced potency compared to the parent compound .

- Enzyme Targeting : Another investigation focused on the enzyme inhibition properties of sulfonamide derivatives, including this compound). The findings suggested that specific structural features of the compound contribute to its ability to inhibit target enzymes effectively, providing insights into its mechanism of action .

Data Table: Biological Activity Overview

Propriétés

IUPAC Name |

tert-butyl 4-[[4-(trifluoromethyl)phenyl]sulfonylmethyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24F3NO4S/c1-17(2,3)26-16(23)22-10-8-13(9-11-22)12-27(24,25)15-6-4-14(5-7-15)18(19,20)21/h4-7,13H,8-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYPHBIZNPRBKAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24F3NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.